(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-methylbenzyl)-1H-indol-3-yl]prop-2-enenitrile
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Overview
Description
(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-methylbenzyl)-1H-indol-3-yl]prop-2-enenitrile is a complex organic compound that features both benzimidazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-methylbenzyl)-1H-indol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and indole intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize the use of raw materials and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-methylbenzyl)-1H-indol-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-methylbenzyl)-1H-indol-3-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-methylbenzyl)-1H-indol-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar structural motif used in various organic syntheses.
Fluorine compounds: These compounds share some chemical properties and reactivity patterns with (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-methylbenzyl)-1H-indol-3-yl]prop-2-enenitrile.
Uniqueness
What sets this compound apart is its unique combination of benzimidazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and the exploration of new scientific frontiers.
Properties
Molecular Formula |
C26H20N4 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[1-[(3-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C26H20N4/c1-18-7-6-8-19(13-18)16-30-17-21(22-9-2-5-12-25(22)30)14-20(15-27)26-28-23-10-3-4-11-24(23)29-26/h2-14,17H,16H2,1H3,(H,28,29)/b20-14- |
InChI Key |
QACQAAACMQWDKK-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)/C=C(/C#N)\C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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